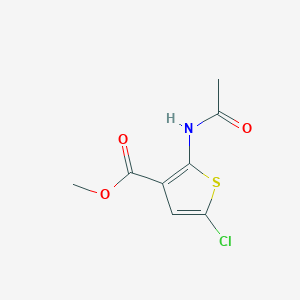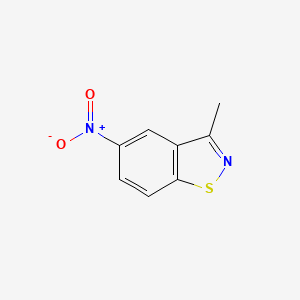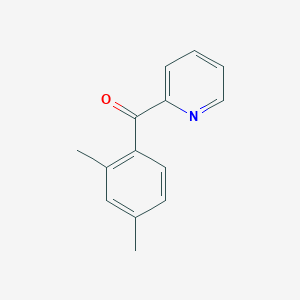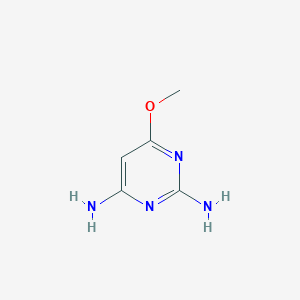
2-(Acétylamino)-5-chloro-3-thiophènecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires
“2-Acétamidoacrylate de méthyle” is a compound that exhibits anti-inflammatory properties . It has been shown to decrease induced acute kidney injury in mice . Given the structural similarity, “2-(Acétylamino)-5-chloro-3-thiophènecarboxylate de méthyle” could potentially have similar applications in the field of medicine.
Biosynthèse de produits naturels
Methylation is a common and essential transformation in the biosynthesis of natural products, altering molecules’ bioavailability and bioactivity. S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products. “this compound” could potentially be used as a substrate in these reactions.
Applications dans les structures métallo-organiques (MOF)
Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications. Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing. “this compound” could potentially be incorporated into these frameworks.
Synthèse de nouvelles pyrimidines
“this compound” could potentially be used in the synthesis of novel pyrimidines . Pyrimidines are important compounds in the field of medicinal chemistry due to their wide range of biological activities.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other acetylamino compounds, which often involve the donation or acceptance of a proton .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway .
Pharmacokinetics
Similar compounds are known to have high bioavailability and are often metabolized in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, pH levels can significantly affect the rate of reaction of similar compounds .
Analyse Biochimique
Biochemical Properties
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization influences its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPYFBEANZDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356022 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-82-0 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)








![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
